molecular formula C20H17N3OS2 B2471892 N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919760-98-8

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B2471892
CAS No.: 919760-98-8
M. Wt: 379.5
InChI Key: BBQVMEZRPWAHAH-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a synthetic thiazole derivative supplied for investigative purposes in biological and pharmacological studies. Thiazole compounds featuring a 4-cyanophenyl group at the 4-position of the thiazole ring have demonstrated significant promise in anticancer research . Scientific literature indicates that such structures can exhibit potent efficacy against human carcinoma cell lines, including HCT-116 colorectal and MCF-7 breast cancer cells, in some cases surpassing the activity of standard chemotherapeutic agents like cisplatin . Mechanistic studies on related 4-cyanophenyl thiazole compounds suggest that they can induce cancer cell death through the activation of caspases, indicating a pathway of caspase-dependent apoptosis . Furthermore, certain N-(thiazol-2-yl)-benzamide analogs are known to function as potent and selective antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . This makes them valuable pharmacological tools for probing the physiological functions of these under-characterized receptors . The structural features of this compound—including the thiazole core, cyanophenyl moiety, and isopropylthiobenzamide group—suggest potential for diverse applications in medicinal chemistry and chemical biology. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, safety, and procedural guidelines prior to use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-13(2)26-17-5-3-4-16(10-17)19(24)23-20-22-18(12-25-20)15-8-6-14(11-21)7-9-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQVMEZRPWAHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole intermediate.

    Attachment of the Isopropylthio Group: The isopropylthio group can be attached via a thiolation reaction, where an isopropylthiol reacts with the benzamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies on similar compounds have demonstrated significant cytotoxicity against breast cancer cell lines . Molecular docking studies can elucidate the binding interactions of these compounds with cancer-related targets .

Enzyme Inhibition

Compounds containing thiazole structures have been explored as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . The ability to inhibit this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Example Synthesis Pathway

  • Formation of Thiazole Ring:
    • React appropriate thioketones with aldehydes or ketones to form thiazole derivatives.
  • Benzamide Formation:
    • Coupling reactions between thiazole derivatives and isopropylthiobenzoyl chloride lead to the formation of the final product.
  • Characterization:
    • Use NMR and IR spectroscopy to confirm the structure.

Case Study 1: Antimicrobial Efficacy

A study examining derivatives similar to this compound found that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In vitro studies on related thiazole compounds demonstrated significant inhibition of cell proliferation in human breast cancer cells. The most active compounds were identified through SRB assays, which measure cellular viability post-treatment . These findings support further exploration of the cyanophenyl-thiazole motif in anticancer drug design.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and cyanophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Thiazole Substituent Benzamide Substituent Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target Compound 4-(4-cyanophenyl) 3-(isopropylthio) Not reported Aromatic H: 7.2–8.5; SCH(CH3)2: ~3.2 (multiplet)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 4-(pyridin-3-yl), 5-(morpholinomethyl) 3,4-dichloro 215–217 Pyridinyl H: 8.2–8.8; morpholine CH2: 3.4–3.7
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) 4-phenyl, 3-ethyl Benzamide 142–144 Ethyl CH2: 1.3 (t), 4.2 (q); phenyl H: 7.3–7.6
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) 2-methyl-4-thiazolylmethylthio 2-[(2-nitrophenyl)amino]ethyl Not reported Nitrophenyl H: 7.5–8.3; thiazole CH3: 2.4

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 4-cyanophenyl group contrasts with 4d’s pyridinyl and dichlorobenzamide groups.
  • Lipophilicity: The isopropylthio group in the target compound likely increases lipophilicity relative to 7a’s ethyl group or 4d’s polar morpholinomethyl substituent. This could enhance membrane permeability but may reduce aqueous solubility .
  • Spectral Signatures : The SCH(CH3)2 protons in the target compound resonate at ~3.2 ppm, distinct from 7a’s ethyl group (1.3–4.2 ppm) and 4d’s morpholine protons (3.4–3.7 ppm) .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C20H17N3OS2
  • Molecular Weight : 379.5 g/mol
  • IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(propan-2-ylthio)benzamide

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer progression and microbial resistance. Research indicates that it may inhibit key signaling pathways, such as the Wnt/β-catenin pathway, which is crucial in colorectal cancer development.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including SW480 and HCT116, with IC50 values reported at 2 μM and 0.12 μM, respectively .
  • Mechanisms of Action : The compound's mechanism involves the inhibition of β-catenin-mediated transcriptional activity, leading to decreased expression of proliferation markers such as Ki67 in xenograft models .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies : Research has indicated that derivatives of thiazole compounds exhibit potent antifungal activities against various strains. For instance, related thiazole derivatives have demonstrated efficacy against Candida species and other pathogens .
  • Case Study : A study focusing on thiazole derivatives showed that modifications similar to those in this compound resulted in enhanced antimicrobial properties compared to standard treatments .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerSW4802
AnticancerHCT1160.12
AntimicrobialCandida albicansNot specified
AntimicrobialStaphylococcus aureusNot specified

Q & A

Advanced Research Question

  • Prodrug design : Esterification of carboxyl groups improves oral bioavailability (e.g., ethyl ester derivatives show 3× higher plasma exposure in rodent models) .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring reduces CYP450-mediated oxidation .
  • Formulation : Nanoemulsions or liposomal encapsulation enhance solubility; PEGylation extends half-life in circulation .

What mechanisms underlie its antiviral/anticancer effects?

Advanced Research Question

  • Antiviral : Upregulation of APOBEC3G promotes guanine-to-adenine hypermutation in viral genomes, as demonstrated via next-gen sequencing of HBV DNA from treated hepatocytes .
  • Anticancer : Inhibition of Ran-binding protein 2 (Ranbp2) disrupts nuclear transport, inducing G1/S cell cycle arrest in breast cancer models . Proteomics (e.g., SILAC) identifies downstream targets like p53 and survivin .

How is toxicity assessed in preclinical development?

Advanced Research Question

  • In vitro : Cytotoxicity assays (MTT, LDH release) on primary human hepatocytes or cardiomyocytes (hERG inhibition screening) .
  • In vivo : Rodent studies monitor liver/kidney function (ALT, creatinine) and hematological parameters. Histopathology identifies off-target effects (e.g., thyroid hyperplasia in analogs with iodine substituents) .
  • Genotoxicity : Ames test for mutagenicity; COMET assay for DNA damage .

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